3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a phthalazine ring, a carboxamide group, and two phenyl rings, one of which is substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phthalazine ring, the carboxamide group, and the substituted phenyl rings would all contribute to the overall structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with acids or bases, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound is a precursor in synthesizing various heterocyclic compounds. It has been utilized in reactions with amines, phenylhydrazine, and Grignard reagents, leading to the formation of benzoxazinones, benzophenone oximes, dihydrophthalazinones, and other complex molecules. These reactions are crucial for developing pharmaceuticals and advanced materials (Fahmy & Aly, 1976).
Antimicrobial and Antipathogenic Activity
- Derivatives of the compound have shown significant antimicrobial and antipathogenic activities. The presence of chlorophenyl and trifluoromethyl groups contributes to these properties, making them candidates for developing new antimicrobial agents. Research indicates that such derivatives are effective against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Antitumor Activity
- Another significant application is in the synthesis of compounds with antitumor activities. The structural features of such derivatives, including the chlorophenyl and trifluoromethyl groups, have been correlated with inhibition of cancer cell proliferation, highlighting its potential in cancer research and therapy (Ji et al., 2018).
Development of Anticonvulsant Agents
- The compound's derivatives also have applications in developing anticonvulsant agents. The crystal structures of related enaminones have been studied for their potential as anticonvulsant medications, indicating the relevance of the chlorophenyl and trifluoromethyl groups in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N3O2/c23-14-8-10-16(11-9-14)29-21(31)18-7-2-1-6-17(18)19(28-29)20(30)27-15-5-3-4-13(12-15)22(24,25)26/h1-12H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBQGKPFHQDINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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